2-(3-Phenyladamantanyl)acetamide
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Description
Acetamide is an organic compound that serves as the simplest amide derived from acetic acid . It appears as colorless crystals and is slightly soluble in water . Acetanilide, also known as N-phenylacetamide, is an odourless solid chemical of leaf or flake-like appearance .
Synthesis Analysis
Acetanilide can be produced by reacting acetic anhydride with aniline . A similar process might be used to synthesize 2-(3-Phenyladamantanyl)acetamide, but specific synthesis methods for this compound are not available in the literature I have access to.Physical and Chemical Properties Analysis
Acetamide has a density of 1.159 and a melting point of 180.1°F . Acetanilide has a density of 1.219 g/cm³ and a melting point of 113–115 °C . The physical and chemical properties of this compound would likely depend on its specific structure.Safety and Hazards
Acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard and is suspected of causing cancer . Acetanilide is also considered hazardous and may cause eye and skin irritation . The safety and hazards of 2-(3-Phenyladamantanyl)acetamide would likely depend on its specific structure.
Properties
IUPAC Name |
2-(3-phenyl-1-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c19-16(20)11-17-7-13-6-14(8-17)10-18(9-13,12-17)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLSVSSKSIKWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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